(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of phosphoric acid derivatives and contains two binaphthyl units, which are known for their chirality and potential applications in asymmetric synthesis. The presence of trifluoromethyl groups enhances its electronic properties, making it a subject of interest in various chemical and biological contexts.
The biological activity of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is notable for its potential as a bioactive molecule. Compounds with similar structures often exhibit:
The synthesis of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate can be achieved through several methods:
This compound has several potential applications:
Interaction studies involving (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate focus on:
Several compounds share structural similarities with (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,1'-Binaphthyl | Lacks trifluoromethyl groups | Simple structure; less electronic modulation |
3-Bromo-1,1'-binaphthyl | Contains bromine substituents | Different electronic properties; potential for halogen bonding |
6-(Trifluoromethyl)quinoline | Contains a quinoline structure | Different heterocyclic framework; potential for diverse biological activity |
The uniqueness of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate lies in its dual functionality as both a chiral catalyst and a bioactive compound due to the presence of multiple trifluoromethyl substituents that enhance its reactivity and selectivity in
Irritant